1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been involved in the synthesis of N-substituted indole derivatives. These compounds have been tested for anticancer activity, particularly against the MCF-7 human breast cancer cell line. The presence of certain groups, such as nitro groups, can enhance their activity in inhibiting the topoisomerase-I enzyme, which is crucial in cancer therapy (Kumar & Sharma, 2022).
Crystallographic Studies and Biological Screening
The compound has been used in the synthesis of benzimidazole derivatives. These derivatives are of interest due to their potential biological activities. Crystallographic studies and initial biological screenings are conducted to explore their properties and potential applications in medicinal chemistry (Dziełak et al., 2018).
Electrochemical Behavior Study
The electrochemical behavior of derivatives including the 1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been examined. This study focuses on understanding the redox process of such compounds, which can provide insights into their biochemical actions and potential applications in pharmacology and biochemistry (Nosheen et al., 2012).
Antimicrobial Activity
Compounds synthesized using 1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione have been screened for antimicrobial activity. The focus is on evaluating their efficacy against various bacteria, with some compounds showing potent activity against specific strains. This demonstrates the potential of these compounds in developing new antimicrobial agents (Prakash et al., 2011).
Synthesis of Novel Chemosensitizers
Derivatives of this compound have been synthesized and evaluated as potential chemosensitizers to improve the effectiveness of antibiotics, especially against resistant strains of bacteria like MRSA. These studies are crucial in addressing the growing concern of antibiotic resistance (Matys et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione are the Plasmodium falciparum parasites, specifically the chloroquine-sensitive 3D7 and resistant Dd2 strains . These parasites are responsible for causing malaria, a disease that poses a significant global health challenge.
Pharmacokinetics
Therefore, the impact on bioavailability cannot be accurately determined .
Result of Action
The compound results in the inhibition of parasite growth. In vitro studies have shown that the compound can produce 56 to 93% inhibition of parasite growth at a concentration of 40 μg/mL . This suggests that the compound could potentially be used as an antimalarial agent.
Propiedades
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2/c22-17-8-6-16(7-9-17)14-23-12-10-18(11-13-23)24-15-20(26)25(21(24)27)19-4-2-1-3-5-19/h1-9,18H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLLWFRCCTYTMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.